Di(2-Amino-4-thiazolyl)acetyl Mirabegron
Description
Di(2-Amino-4-thiazolyl)acetyl Mirabegron is a structurally modified derivative of Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder syndrome. This compound is classified as a related substance or impurity of Mirabegron, with critical importance in pharmaceutical quality control and regulatory compliance.
Properties
Molecular Formula |
C₃₁H₃₂N₈O₄S₃ |
|---|---|
Molecular Weight |
676.83 |
Synonyms |
(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-(2-(2-aminothiazol-4-yl)acetamido)thiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide; Mirabegron Impurity 3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₃₁H₃₂N₈O₄S₃
- Molecular Weight : 676.83 g/mol
- CAS Number : 2762802-66-2
- Structure: Features two 2-amino-4-thiazolyl acetyl groups attached to the Mirabegron backbone, distinguishing it from the parent drug and other impurities .
As an impurity, it is monitored during drug manufacturing to ensure product safety and efficacy. Its presence in trace amounts requires advanced analytical techniques for detection, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Comparison with Similar Compounds
Structural Analogues and Impurities of Mirabegron
The table below compares Di(2-Amino-4-thiazolyl)acetyl Mirabegron with key Mirabegron-related impurities and metabolites:
Key Observations :
Structural Complexity: this compound has the highest molecular weight among Mirabegron impurities due to its dual thiazolyl acetyl groups, which may influence its pharmacokinetic properties compared to mono-substituted analogues like N-(2-Amino-4-thiazolyl)acetyl Mirabegron .
Metabolic Pathways: Metabolites such as Mirabegron M12 and N-Carbamoylglucuronide undergo glucuronidation, a common Phase II metabolic process, whereas this compound is likely a synthetic byproduct rather than a metabolite .
Comparison with Structurally Related Non-Mirabegron Compounds
Compounds containing the 2-amino-4-thiazolyl moiety are prevalent in antibiotics (e.g., cephalosporins) and other therapeutics. Below is a comparative analysis:
Critical Insights :
- Functional Role: While this compound and cephalosporins share the 2-amino-4-thiazolyl group, the latter’s β-lactam ring is critical for antibacterial activity, unlike Mirabegron’s β3-adrenergic receptor targeting .
- Synthetic Challenges: The synthesis of this compound requires precise control to avoid over-acetylation, whereas cephalosporins involve complex bicyclic formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
